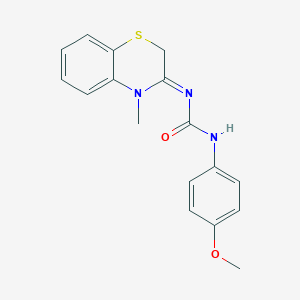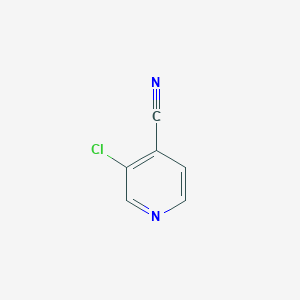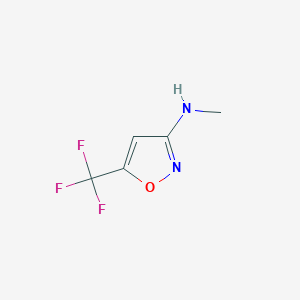
N-methyl-5-(trifluoromethyl)isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-5-(trifluoromethyl)isoxazol-3-amine, also known as TFMMA, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system.
Mécanisme D'action
N-methyl-5-(trifluoromethyl)isoxazol-3-amine acts as a positive allosteric modulator of mGlu7 receptors, which enhances the receptor's affinity for glutamate and increases its signaling efficacy. The activation of mGlu7 receptors by N-methyl-5-(trifluoromethyl)isoxazol-3-amine leads to the inhibition of presynaptic neurotransmitter release and the modulation of postsynaptic ion channels, resulting in the regulation of synaptic transmission and plasticity.
Effets Biochimiques Et Physiologiques
N-methyl-5-(trifluoromethyl)isoxazol-3-amine has been shown to exert various biochemical and physiological effects in different brain regions and cell types. For example, in the hippocampus, N-methyl-5-(trifluoromethyl)isoxazol-3-amine enhances long-term potentiation (LTP) and facilitates spatial learning and memory. In the amygdala, N-methyl-5-(trifluoromethyl)isoxazol-3-amine reduces anxiety-like behavior and attenuates fear memory consolidation. In the prefrontal cortex, N-methyl-5-(trifluoromethyl)isoxazol-3-amine improves working memory and attentional processing. N-methyl-5-(trifluoromethyl)isoxazol-3-amine has also been shown to protect against neurotoxicity induced by glutamate and beta-amyloid, suggesting its potential therapeutic value for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-5-(trifluoromethyl)isoxazol-3-amine has several advantages for lab experiments, such as its high potency and selectivity for mGlu7 receptors, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, N-methyl-5-(trifluoromethyl)isoxazol-3-amine also has some limitations, such as its short half-life and rapid metabolism, which require frequent dosing to maintain its effect. In addition, N-methyl-5-(trifluoromethyl)isoxazol-3-amine can induce desensitization and internalization of mGlu7 receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on N-methyl-5-(trifluoromethyl)isoxazol-3-amine and mGlu7 receptors. One direction is to develop more potent and selective mGlu7 receptor agonists and antagonists for basic and translational research. Another direction is to investigate the role of mGlu7 receptors in different brain regions and cell types, as well as their interactions with other neurotransmitter systems and signaling pathways. Furthermore, the therapeutic potential of mGlu7 receptor modulators for various neurological and psychiatric disorders should be explored in preclinical and clinical studies.
Méthodes De Synthèse
N-methyl-5-(trifluoromethyl)isoxazol-3-amine can be synthesized through a multistep process involving the reaction of 2,2,2-trifluoroethylamine with 2-cyanomethyl-2-oxazoline, followed by N-methylation and cyclization. The yield of N-methyl-5-(trifluoromethyl)isoxazol-3-amine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
N-methyl-5-(trifluoromethyl)isoxazol-3-amine has been widely used as a research tool to study the function and pharmacology of mGlu7 receptors in vitro and in vivo. It has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, amygdala, and prefrontal cortex. N-methyl-5-(trifluoromethyl)isoxazol-3-amine has also been used to investigate the role of mGlu7 receptors in various physiological and pathological conditions, such as anxiety, depression, drug addiction, and neurodegenerative diseases.
Propriétés
Numéro CAS |
110235-16-0 |
|---|---|
Nom du produit |
N-methyl-5-(trifluoromethyl)isoxazol-3-amine |
Formule moléculaire |
C5H5F3N2O |
Poids moléculaire |
166.1 g/mol |
Nom IUPAC |
N-methyl-5-(trifluoromethyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C5H5F3N2O/c1-9-4-2-3(11-10-4)5(6,7)8/h2H,1H3,(H,9,10) |
Clé InChI |
BZPWJNGBAWBUDJ-UHFFFAOYSA-N |
SMILES |
CNC1=NOC(=C1)C(F)(F)F |
SMILES canonique |
CNC1=NOC(=C1)C(F)(F)F |
Synonymes |
3-Isoxazolamine,N-methyl-5-(trifluoromethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



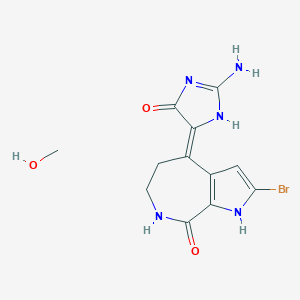
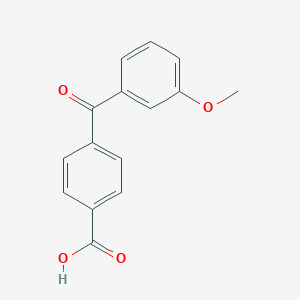
![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)
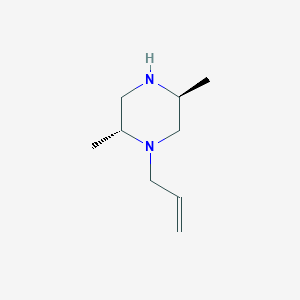
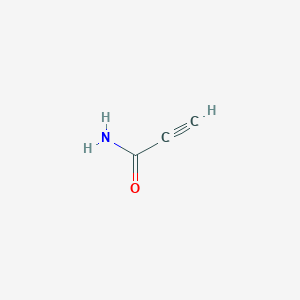
![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)
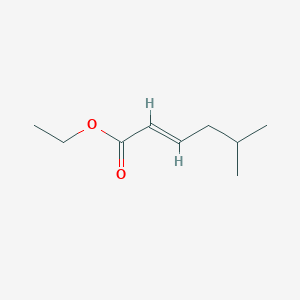
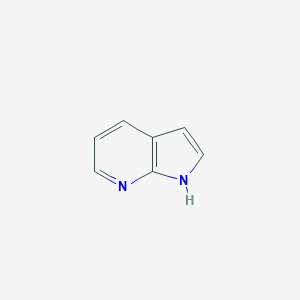
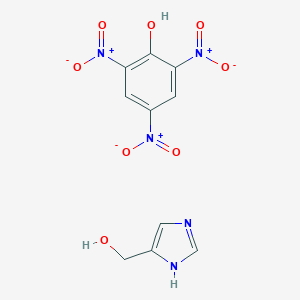
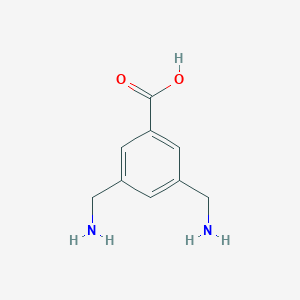
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)

